2,6-Difluoro-4-methoxybenzylamine

Catalog No.
S722672
CAS No.
771573-20-7
M.F
C8H9F2NO
M. Wt
173.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoro-4-methoxybenzylamine

CAS Number

771573-20-7

Product Name

2,6-Difluoro-4-methoxybenzylamine

IUPAC Name

(2,6-difluoro-4-methoxyphenyl)methanamine

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

InChI

InChI=1S/C8H9F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3

InChI Key

ALINWWVXTNYKIM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)F)CN)F

Canonical SMILES

COC1=CC(=C(C(=C1)F)CN)F

2,6-Difluoro-4-methoxybenzylamine is an organic compound characterized by the molecular formula C8H9F2NOC_8H_9F_2NO and a molecular weight of 173.16 g/mol. This compound features a benzene ring with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position, along with an amine functional group attached to the benzyl carbon. The presence of fluorine atoms significantly influences its chemical reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

Currently, there is no documented information on DFMBA's specific mechanism of action in any biological system.

Data Source:

  • National Institute for Occupational Safety and Health. [NIOSH]. (2014). Current Intelligence Bulletin 65: Primary Amines [4]. Retrieved from

  • American Chemical Society. (2015). Safety Advice: Working with Fluorine Compounds [5]. Retrieved from

  • Reductive Amination: This process involves converting a carbonyl group to an amine using an amine source and a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms deactivates the benzene ring toward electrophilic aromatic substitution reactions compared to unsubstituted benzene.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions applied, leading to various products.

Several synthesis methods have been developed for 2,6-difluoro-4-methoxybenzylamine:

  • Reductive Amination: The most common method involves the reductive amination of 2,6-difluoro-4-methoxybenzaldehyde with an amine source. This reaction typically requires a reducing agent like sodium borohydride or hydrogen gas along with a catalyst such as palladium on carbon.
  • Alternative Synthetic Routes: Other methods may include direct amination or fluorination of precursor compounds, optimized for specific applications or scale.

2,6-Difluoro-4-methoxybenzylamine has various applications across different fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: The compound's unique structure makes it valuable for studying the effects of fluorine substitution on biological activity.
  • Industrial Uses: It is utilized in producing specialty chemicals and materials due to its distinctive properties.

Interaction studies involving 2,6-difluoro-4-methoxybenzylamine focus on its binding affinity and activity against specific biological targets. Techniques often employed include:

  • Binding Assays: To determine how well the compound interacts with various receptors or enzymes.
  • In vitro Studies: To evaluate its effects on cellular systems or biological pathways.

These studies are crucial for identifying potential therapeutic uses and understanding the molecular mechanisms behind its activity.

Several compounds share structural similarities with 2,6-difluoro-4-methoxybenzylamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,6-DifluorobenzylamineC7H7F2NC_7H_7F_2NLacks methoxy group; alters chemical properties.
4-MethoxybenzylamineC8H11NOC_8H_{11}NOLacks fluorine atoms; affects electronic properties.
2,6-DifluoroanilineC6H5F2NC_6H_5F_2NLacks methoxy group; used in dye synthesis.
3-Fluoro-4-methoxybenzylamineC8H10FNOC_8H_{10}FNODifferent fluorine positioning; varied reactivity.

The uniqueness of 2,6-difluoro-4-methoxybenzylamine lies in its combination of fluorine and methoxy substitutions, which impart distinct electronic and steric effects. This makes it a valuable compound for various applications in drug design and materials science .

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Wikipedia

2,6-Difluoro-4-methoxybenzylamine

Dates

Modify: 2023-08-15

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